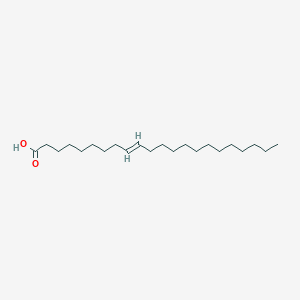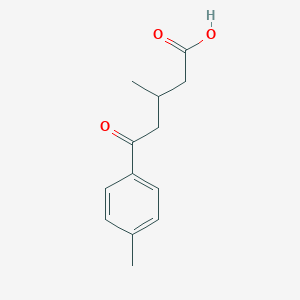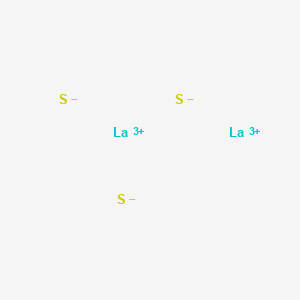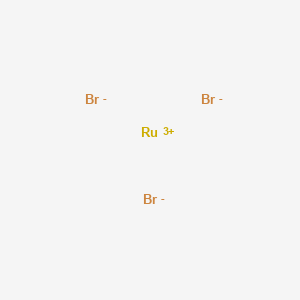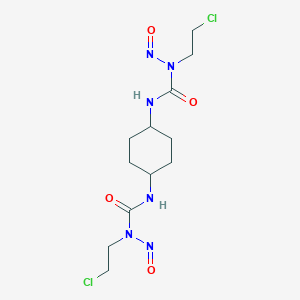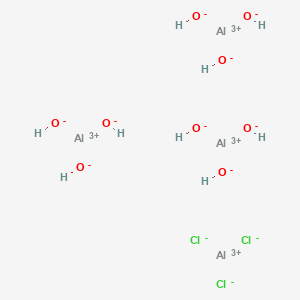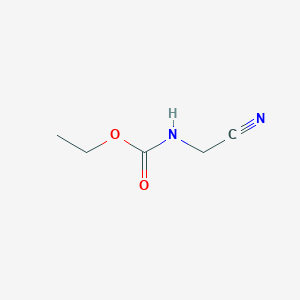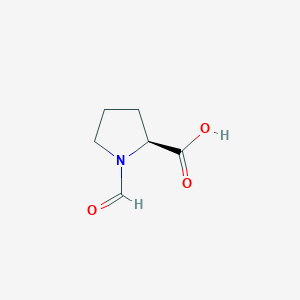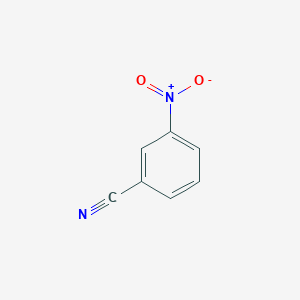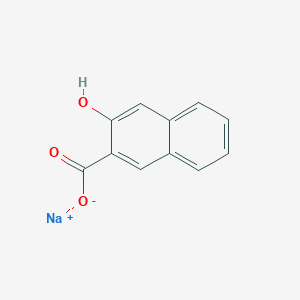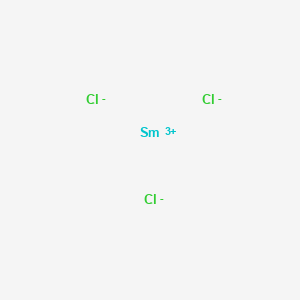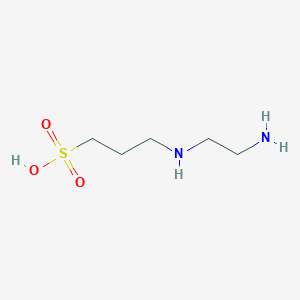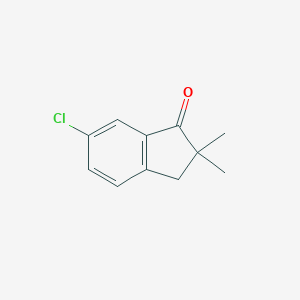
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group The presence of a chlorine atom and two methyl groups in the structure of this compound makes it a unique derivative of indenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by a ruthenium complex in hot toluene, leading to the formation of the desired indenone product .
Another approach involves the oxidation of 6-chloro-2,2-dimethylindan-1-ol using chromium trioxide in acetic acid at a temperature of 35-40°C. This method yields this compound with a moderate yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chromium-based oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenone derivatives with various functional groups.
Scientific Research Applications
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-chloro-2,3-dihydro-1H-inden-1-one: Lacks the two methyl groups, affecting its steric properties and reactivity.
Uniqueness
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the chlorine atom and the two methyl groups. These substituents influence the compound’s reactivity and its potential applications in various fields. The chlorine atom enhances its electrophilic nature, while the methyl groups provide steric hindrance, affecting its interaction with other molecules.
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZYJZIKQGZVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
